5-Amino-4-bromo-2-chloro-6-methylnicotinonitrile
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Overview
Description
5-Amino-4-bromo-2-chloro-6-methyl-3-pyridinecarbonitrile is a heterocyclic organic compound with a pyridine ring substituted with amino, bromo, chloro, methyl, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-2-chloro-6-methyl-3-pyridinecarbonitrile typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-2-chloro-6-methyl-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Amino-4-bromo-2-chloro-6-methyl-3-pyridinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and electronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-2-chloro-6-methyl-3-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include inhibition or activation of specific proteins or signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methyl-3-pyridinecarbonitrile
- 5-Bromo-2-pyridinecarbonitrile
- 4-Amino-2-chloro-6-methylpyridine
Uniqueness
5-Amino-4-bromo-2-chloro-6-methyl-3-pyridinecarbonitrile is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a versatile intermediate for various synthetic applications and a valuable compound in research and industry .
Properties
Molecular Formula |
C7H5BrClN3 |
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Molecular Weight |
246.49 g/mol |
IUPAC Name |
5-amino-4-bromo-2-chloro-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5BrClN3/c1-3-6(11)5(8)4(2-10)7(9)12-3/h11H2,1H3 |
InChI Key |
KRQMIZAQDGMILK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)Br)N |
Origin of Product |
United States |
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